molecular formula C9H13NO2 B2722361 (R)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid CAS No. 2135349-83-4

(R)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid

Cat. No. B2722361
CAS RN: 2135349-83-4
M. Wt: 167.208
InChI Key: WHPPTZCRBVHPOD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid, also known as S-AMPA, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective agonist of the AMPA subtype of glutamate receptors, which are responsible for mediating fast excitatory synaptic transmission in the central nervous system. S-AMPA has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

Synthesis and Catalytic Applications

(R)-2-Ethynyl-2-methylpyrrolidine-1-acetic acid and its derivatives are pivotal in the synthesis of complex organic molecules and catalysis. For example, in the realm of catalysis, research has shown that Rhodium catalyzed methanol hydrocarboxylation with CO2 and H2 can be an efficient route for acetic acid production under milder conditions, highlighting the importance of catalytic systems that include similar structural frameworks to this compound (Cui, Qian, Zhang, Chen, & Han, 2017).

Organic Synthesis

In organic synthesis, derivatives similar to this compound have been explored for their potential in creating bioactive compounds. For instance, the design, synthesis, and evaluation of novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues have shown promising results as potent angiotensin converting enzyme (ACE) inhibitors, underscoring the utility of pyrrolidine derivatives in medicinal chemistry (Addla, Jallapally, Kanwal, Sridhar, Banerjee, & Kantevari, 2013).

Hydrogen Production

The compound and its structurally related counterparts have also been implicated in energy research, particularly in hydrogen production. A study on photochemical and thermal hydrogen production from water catalyzed by carboxylate-bridged dirhodium(II) complexes demonstrates the potential of these compounds in sustainable energy applications, providing a novel approach to H2 evolution from water (Tanaka, Masaoka, Yamauchi, Annaka, & Sakai, 2010).

Antibacterial Agents

Moreover, the exploration of pyrrolidine derivatives in the development of new antibacterial agents has been documented. The synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues highlight the role of pyrrolidine derivatives in advancing antibiotic research and addressing the challenge of bacterial resistance (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

properties

IUPAC Name

2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-9(2)5-4-6-10(9)7-8(11)12/h1H,4-7H2,2H3,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPPTZCRBVHPOD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1CC(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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